7-Deoxydoxorubicinone is a metabolite of doxorubicin, an anthracycline antibiotic widely used as a chemotherapeutic agent. [, ] It belongs to the class of anthracycline aglycones, lacking the sugar moiety present in the parent drug. [, ] Scientific research utilizes 7-deoxydoxorubicinone to investigate doxorubicin metabolism, explore potential therapeutic applications, and understand its role in doxorubicin-induced toxicity. [, , ]
The primary method for synthesizing 7-deoxydoxorubicinone involves the degradation of doxorubicin. One common approach utilizes liquid-liquid extraction with a chloroform:methanol mixture (4:1, v/v) from biological samples such as mouse plasma. This method is essential due to the compound's role as a metabolite rather than a primary therapeutic agent. Advanced chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to isolate and quantify this compound from complex biological matrices .
The synthesis process often requires specific conditions, including:
7-Deoxydoxorubicinone has a complex molecular structure that retains significant portions of the doxorubicin framework while lacking the sugar moiety that characterizes many anthracyclines. The molecular formula is , with a molecular weight of 396.44 g/mol. The structure features:
The compound's structural characteristics are pivotal in understanding its biochemical interactions and potential therapeutic effects .
7-Deoxydoxorubicinone participates in several chemical reactions, including:
Key reagents involved in these reactions include:
These reactions are significant for studying the metabolic pathways and potential toxicities associated with anthracycline antibiotics .
The mechanism of action of 7-deoxydoxorubicinone is not fully elucidated but is believed to share similarities with doxorubicin. Doxorubicin primarily exerts its antitumor effects through:
While 7-deoxydoxorubicinone does not exhibit significant cytotoxicity, it may contribute to the cardiotoxic effects observed with doxorubicin treatment due to its metabolic pathways .
7-Deoxydoxorubicinone exhibits several notable physical and chemical properties:
Quantitative analysis often employs LC-MS/MS methods to determine concentrations in biological samples, confirming its rapid metabolism following doxorubicin administration .
7-Deoxydoxorubicinone holds potential applications in various scientific fields:
Research continues to explore its implications in enhancing therapeutic efficacy while minimizing adverse effects associated with doxorubicin treatment .
7-Deoxydoxorubicinone (CAS Registry Number: 38554-25-5) is an aglycone metabolite derived from the anthracycline antibiotic doxorubicin. Its systematic chemical name is (8R)-7,8,9,10-Tetrahydro-6,8α,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione, reflecting its tetracyclic naphthacenedione backbone characteristic of anthracyclines [7]. The molecular formula is C₂₁H₁₈O₈, corresponding to a molecular weight of 398.36 g/mol [4] [7].
The compound features a hydroxylated anthraquinone core with distinct functional modifications: a hydroxyacetyl group at the C8 position, a methoxy substituent at C1, and hydroxyl groups at C6, C8α, and C11. Notably, it lacks the amino sugar daunosamine present in the parent compound doxorubicin, classifying it as an aglycone [1] [5]. Stereochemistry at C8 (specified as R configuration) is a critical chiral center influencing its three-dimensional conformation and reactivity [7]. Spectroscopic characterization, particularly mass spectrometry (MS), reveals key fragmentation patterns, including the loss of water (-18 Da) and cleavage of the hydroxyacetyl side chain (-60 Da), aiding in structural confirmation [3].
Structurally, 7-deoxydoxorubicinone diverges significantly from doxorubicin (C₂₇H₂₉NO₁₁, MW: 543.52 g/mol). Key distinctions include:
Table 1: Structural Comparison of 7-Deoxydoxorubicinone with Doxorubicin
Feature | 7-Deoxydoxorubicinone | Doxorubicin |
---|---|---|
Sugar Moiety | Absent (aglycone) | Daunosamine attached at C7 |
C7 Hydroxyl Group | Absent | Present |
C13 Carbonyl Group | Reduced (secondary alcohol in doxorubicinol precursor) | Ketone (C13) |
Molecular Weight | 398.36 g/mol | 543.52 g/mol |
Polarity | Lower (hydrophobic aglycone) | Higher (glycosylated form) |
The absence of the daunosamine sugar reduces solubility in aqueous media compared to doxorubicin and diminishes direct DNA intercalation capacity, a primary antitumor mechanism of the parent drug [1] [5]. Among anthracycline metabolites, 7-deoxydoxorubicinone shares the aglycone core with doxorubicinone (7-hydroxydoxorubicin aglycone) but lacks its C7 hydroxyl group. This difference enhances the lipophilicity of 7-deoxydoxorubicinone, potentially facilitating membrane permeation and altering subcellular distribution [1] [5]. Cytotoxicity studies in human cardiac cells (AC16) indicate that 7-deoxydoxorubicinone induces mitochondrial dysfunction at concentrations ≥2 μM, comparable to doxorubicinone and doxorubicinol but requiring higher concentrations than doxorubicin itself (effective at 0.5–1 μM) [1] [5].
7-Deoxydoxorubicinone is a red to dark red solid with limited solubility in aqueous buffers. It exhibits moderate solubility in dimethyl sulfoxide (DMSO) and methanol under heating or sonication, making these solvents suitable for in vitro studies [4]. Its melting point exceeds 205°C (with decomposition), consistent with thermally stable polycyclic aromatic systems [4].
Key physicochemical parameters include:Table 2: Physicochemical Properties of 7-Deoxydoxorubicinone
Property | Value |
---|---|
pKa (Predicted) | ~7.0 ± 0.40 |
LogP (Estimated) | Higher than doxorubicin (aglycone lipophilicity) |
Density | 1.587 ± 0.06 g/cm³ |
UV-Vis Absorption | λₘₐₓ ~480 nm (anthraquinone chromophore) |
Stability assessments indicate sensitivity to light and acidic conditions. Acid-catalyzed degradation can occur via hydrolysis of the C8 hydroxyacetyl side chain or further reduction of quinone moieties [1] [4]. In biological matrices, oxidative processes mediated by cellular enzymes may alter its quinone/hydroquinone equilibrium. Consequently, storage recommendations specify amber vials under inert atmosphere at -20°C to preserve integrity [4] [7]. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable sensitive detection in plasma, with a lower limit of quantification of 0.01 ng/mL, leveraging its unique mass transitions ([M+H]⁺ m/z 399 → fragment ions) [2]. These properties underscore requirements for careful handling in pharmacological research to avoid artifact formation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: